molecular formula C23H18N2O4 B7879470 2,3-Bis(3-methoxyphenyl)quinoxaline-6-carboxylic acid

2,3-Bis(3-methoxyphenyl)quinoxaline-6-carboxylic acid

Cat. No.: B7879470
M. Wt: 386.4 g/mol
InChI Key: GCLWCZPPWUFWBF-UHFFFAOYSA-N
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Description

2,3-Bis(3-methoxyphenyl)quinoxaline-6-carboxylic acid is a complex organic compound characterized by its quinoxaline core structure substituted with methoxyphenyl groups and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(3-methoxyphenyl)quinoxaline-6-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of 3-methoxyaniline with 1,2-diaminobenzene in the presence of an oxidizing agent to form the quinoxaline core. Subsequent functionalization introduces the carboxylic acid group at the 6-position.

Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving transition metal catalysts.

  • Reduction: Reduction reactions can be performed to modify the quinoxaline core.

  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions:

  • Oxidizing agents like potassium permanganate or chromium(VI) oxide.

  • Reducing agents such as lithium aluminum hydride.

  • Substitution reactions may use reagents like halogens or alkyl halides.

Major Products Formed:

  • Oxidation can yield quinoxaline derivatives with additional oxygen-containing groups.

  • Reduction can produce simpler aromatic compounds.

  • Substitution reactions can lead to a variety of functionalized quinoxalines.

Scientific Research Applications

Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology: In biological research, 2,3-Bis(3-methoxyphenyl)quinoxaline-6-carboxylic acid can be used as a probe to study enzyme interactions and cellular processes.

Medicine: Potential applications in medicinal chemistry include the development of new drugs targeting various diseases. Its structural complexity allows for the design of compounds with specific biological activities.

Industry: The compound's properties make it useful in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism by which 2,3-Bis(3-methoxyphenyl)quinoxaline-6-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can include inhibition or activation of specific signaling cascades.

Comparison with Similar Compounds

  • Quinoxaline-6-carboxylic acid

  • 2,3-Bis(4-methoxyphenyl)quinoxaline-6-carboxylic acid

  • 2,3-Bis(3-hydroxyphenyl)quinoxaline-6-carboxylic acid

Uniqueness: 2,3-Bis(3-methoxyphenyl)quinoxaline-6-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity

This comprehensive overview highlights the significance of this compound in various scientific fields. Its unique structure and reactivity make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2,3-bis(3-methoxyphenyl)quinoxaline-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O4/c1-28-17-7-3-5-14(11-17)21-22(15-6-4-8-18(12-15)29-2)25-20-13-16(23(26)27)9-10-19(20)24-21/h3-13H,1-2H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCLWCZPPWUFWBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)C(=O)O)N=C2C4=CC(=CC=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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